![molecular formula C10H11N3O2 B1373516 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1094442-46-2](/img/structure/B1373516.png)
1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Übersicht
Beschreibung
1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is prominently utilized in the synthesis of various novel heterocyclic compounds. Ghaedi et al. (2015) demonstrated an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yields new N-fused heterocycle products with good to excellent yields, highlighting the compound's potential in creating diverse molecular structures (Ghaedi et al., 2015).
Preparation of Antibacterial Agents
The compound has been used in the preparation of compounds with antibacterial properties. Maqbool et al. (2014) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, which displayed significant antibacterial activities. These compounds were prepared by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid, demonstrating the versatility of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in medicinal chemistry (Maqbool et al., 2014).
Structural and Vibrational Spectra Analysis
This compound is also significant in the field of spectroscopy. Bahgat et al. (2009) conducted experimental and theoretical investigations on the structure and vibrational spectra of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. They utilized solid-phase FT-IR and FT-Raman spectra for this purpose, revealing insights into the molecular structure and behavior of such compounds (Bahgat et al., 2009).
Development of Antiviral Agents
Its application extends to the development of antiviral agents. Bernardino et al. (2007) synthesized new derivatives of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, exhibiting inhibitory effects on viruses like Herpes simplex and Mayaro virus. This underscores the compound's potential in antiviral drug development (Bernardino et al., 2007).
Application in Crystallography
Wang et al. (2017) used a derivative of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in the synthesis of apixaban, an anticoagulant. They provided X-ray powder diffraction data for this compound, contributing valuable information for crystallographic studies (Wang et al., 2017).
Eigenschaften
IUPAC Name |
1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-13-9-7(5-11-13)4-8(10(14)15)6(2)12-9/h4-5H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSSTKYOAKCIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=C(C=C2C=N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of tracazolate in rats and dogs?
A1: Tracazolate undergoes extensive metabolism in both rats and dogs, primarily via de-esterification, N-deethylation, oxidation, and dealkylation. [, ] A key metabolite identified in both species is 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, formed by de-esterification of tracazolate. [, ] Interestingly, while this metabolite is a major product in dog urine, it is not the most abundant metabolite in rat urine. [] This suggests species-specific differences in the metabolic pathways of tracazolate.
Q2: Does the lipophilicity of tracazolate and its metabolites influence their distribution in tissues?
A2: Yes, the lipophilic nature of tracazolate and several of its metabolites significantly influences their tissue distribution. [, ] Research indicates higher concentrations of both tracazolate and its radioactive label in tissues compared to blood. [] Furthermore, a unique, less polar metabolite, 1-vinyl tracazolate, was identified in plasma, brain, and fat tissues. [] This suggests that the lipophilicity of tracazolate and its metabolites contributes to their accumulation in tissues, particularly in fat, which may act as a reservoir. []
Q3: How does the metabolic profile of tracazolate in the brain differ from other tissues?
A3: While 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a significant metabolite in plasma and urine, the dominant metabolite found in brain tissue is γ-ketotracazolate. [, ] This suggests a unique metabolic pathway for tracazolate within the brain, potentially involving specific enzymes or metabolic conditions. This difference highlights the importance of investigating tissue-specific metabolism when evaluating drug candidates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.